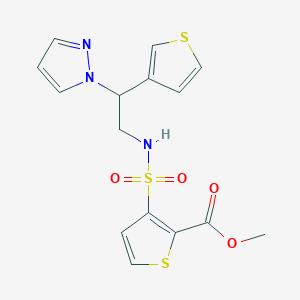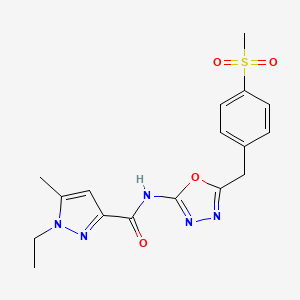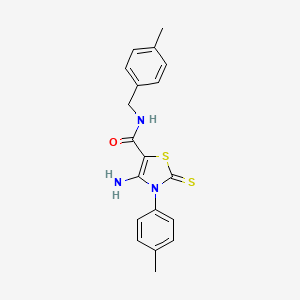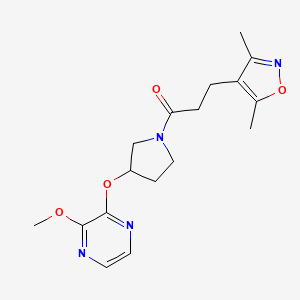
methyl 3-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step chemical reactions, utilizing key starting materials and reagents to construct the desired molecular architecture. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been prepared and studied for their reactivity towards various active methylene reagents, leading to the synthesis of pyran, pyridine, and pyridazine derivatives (Mohareb et al., 2004). Similarly, the synthesis of ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate through a three-component reaction highlights the complexity and creativity in synthesizing such molecules (Viveka et al., 2012).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often characterized using spectroscopic and crystallographic techniques. For example, the structure of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives was elucidated using IR, 1H NMR, HRMS, and X-ray crystal diffraction, revealing intricate details about the molecular geometry and electronic configuration (Zheng et al., 2010).
Chemical Reactions and Properties
Heterocyclic compounds undergo a variety of chemical reactions, reflecting their reactivity and chemical properties. The reaction of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, designed and synthesized through the cyclization of thioamide with 2-chloroacetoacetate, showcases the compound's reactivity and potential for creating complex molecules (Li-jua, 2015).
Physical Properties Analysis
The physical properties of such complex molecules, including solubility, melting point, and crystalline structure, are crucial for understanding their behavior in different environments and applications. The study of 3-methyl-1-phenyl-{p-[N-(pyrimidin-2-yl)-sulfamoyl]phenylazo}-2-pyrazolin-5-one and its metal complexes provides insight into the stability constants and thermodynamic parameters, essential for understanding the compound's behavior in biological systems (Fouda et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and interaction with metals, define the applications and usefulness of heterocyclic compounds. The synthesis and characterization of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety as potent anti-tumor agents illustrate the compound's chemical versatility and potential therapeutic applications (Gomha et al., 2016).
Scientific Research Applications
Heterocyclic Synthesis
Heterocyclic compounds play a crucial role in the development of various pharmaceuticals and agrochemicals. The compound could be involved in the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives. Such compounds are of interest due to their potential applications in medicinal chemistry, particularly in the synthesis of compounds with antibacterial properties (Mohareb et al., 2004).
Antibacterial Agents
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety, akin to the chemical structure of interest, has been explored for their potential as antibacterial agents. These compounds have been tested for antibacterial activity, revealing that some possess high levels of efficacy (Azab et al., 2013).
Metal-Ligand Stability Studies
The compound's related structures have been used to study metal-ligand stability constants, providing insights into the coordination chemistry of such compounds with transition metal ions. This research area is vital for understanding the complexation behavior of these molecules, which could have implications in catalysis, material science, and bioinorganic chemistry (Fouda et al., 2006).
Dye Synthesis and Characterization
Compounds with structural similarities to the one have been used in the synthesis of bis-heterocyclic monoazo dyes based on the thiophene ring. These studies involve characterizing the solvatochromic behavior and tautomeric structures of the synthesized dyes, which are important for developing new materials for dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and other applications (Karcı & Karcı, 2012).
Anti-Inflammatory and Analgesic Activities
Research into derivatives of compounds structurally related to the one has shown potential anti-inflammatory and analgesic activities. Such studies are crucial for the development of new therapeutic agents with fewer side effects than existing drugs (Küçükgüzel et al., 2013).
Corrosion Inhibition
Derivatives of the compound have been explored as corrosion inhibitors for mild steel, which is significant for industrial applications, particularly in the pickling process. This research contributes to the development of safer and more efficient corrosion inhibitors, reducing the environmental impact of such processes (Dohare et al., 2017).
properties
IUPAC Name |
methyl 3-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S3/c1-22-15(19)14-13(4-8-24-14)25(20,21)17-9-12(11-3-7-23-10-11)18-6-2-5-16-18/h2-8,10,12,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJWCCLHKIRGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2488516.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2488518.png)
![1-(4-Fluorophenyl)-2-{1-[(6-methanesulfonylpyridin-3-yl)sulfonyl]pyrrolidin-2-yl}ethan-1-one](/img/structure/B2488519.png)




![(E)-1-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)naphthalen-2(1H)-one](/img/structure/B2488528.png)
![2-(4-chlorophenoxy)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]acetamide](/img/structure/B2488529.png)
![2-((4-fluorophenyl)thio)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2488531.png)

![Methyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2488535.png)
![2-((3-ethyl-4-oxo-7-phenyl-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2488536.png)